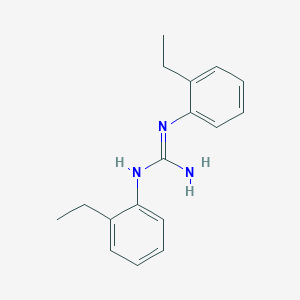

N,N''-Bis(2-ethylphenyl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’'-Bis(2-ethylphenyl)guanidine is a guanidine derivative characterized by the presence of two ethylphenyl groups attached to the nitrogen atoms of the guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’'-Bis(2-ethylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:

Thiourea Derivatives: Using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal-catalyzed guanidylation.

S-Methylisothiourea: This reagent has shown efficiency in guanidylation reactions.

Cyanamides: Reacting cyanamides with derivatized amines.

Copper-Catalyzed Cross-Coupling: Utilizing copper-catalyzed cross-coupling chemistry.

Industrial Production Methods

Industrial production methods for guanidines often involve scalable processes such as:

Chemical Reactions Analysis

Types of Reactions

N,N’'-Bis(2-ethylphenyl)guanidine can undergo various chemical reactions, including:

Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

Reduction: Reduction reactions to form reduced guanidine derivatives.

Substitution: Nucleophilic substitution reactions where the ethylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Nucleophiles: Various nucleophiles for substitution reactions, including amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’'-Bis(2-ethylphenyl)guanidine oxide, while substitution reactions can produce a variety of substituted guanidines .

Scientific Research Applications

N,N''-Bis(2-ethylphenyl)guanidine has scientific research applications, particularly in the context of synthesizing various organic compounds and as a potential pharmaceutical agent .

Scientific Research Applications

- Organic Synthesis this compound is used in condensation reactions with bis-electrophiles to produce heterocycles. For example, it can be used in a 3-component Biginelli reaction with guanidine hydrochloride, ethyl 3-oxo-3-phenylpropanoate, and aldehydes to access heterocycles . It can also be used in cyclization reactions with 1,1,3,3-tetramethoxypropane under microwave conditions to produce cyclocondensation products .

- Potential Pharmaceutical Applications Guanidine derivatives, including this compound, have potential therapeutic applications . Substituted guanidines are used in the treatment of eye disorders and injury, including those associated with retinal ischemia and trauma, and optic nerve injury/damage . These disorders include diabetes, atherosclerosis, venous capillary insufficiency, obstructive arterial or venous retinopathies, senile macular degeneration, cystoid macular edema, and glaucoma . Guanidine-containing compounds, such as Zanamivir, are potent and highly specific neuraminidase inhibitors and show significant inhibitory activity against both influenza A and B viruses . Certain guanidines are used in the treatment or prevention of psychoses, depression, hypertension, or anxieties in mammals .

Mechanism of Action

The mechanism by which N,N’'-Bis(2-ethylphenyl)guanidine exerts its effects involves its high basicity and ability to form hydrogen bonds. These properties allow it to interact with various molecular targets, including enzymes and nucleic acids. The guanidine group can form stable complexes with metal ions, influencing biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

N,N’'-Bis(2-methylphenyl)guanidine: Similar structure but with methyl groups instead of ethyl groups.

N,N’'-Bis(2-chlorophenyl)guanidine: Contains chlorophenyl groups, offering different reactivity and applications.

Uniqueness

N,N’'-Bis(2-ethylphenyl)guanidine is unique due to its specific ethylphenyl groups, which provide distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N''-Bis(2-ethylphenyl)guanidine derivatives, and how are intermediates validated?

- Methodological Answer : A widely used approach involves guanylation of amines using bis(tert-butoxycarbonyl)thiopseudourea under mild conditions (e.g., THF, room temperature). For example, reacting substituted anilines with bis-Boc-protected reagents yields protected guanidines, followed by deprotection (e.g., acid hydrolysis). Intermediate validation relies on 1H/13C NMR (e.g., tert-butyl group signals at δ 1.54 ppm in CDCl₃) and elemental analysis (e.g., confirming C, H, N content within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for characterizing guanidine compounds, and what structural insights do they provide?

- Methodological Answer :

- FTIR : Identifies functional groups like C=O (1736 cm⁻¹ for Boc groups) and NH stretches (3306–3377 cm⁻¹) .

- 1H NMR : Resolves substituent environments (e.g., aromatic protons of 2-ethylphenyl groups in δ 7.2–7.4 ppm) .

- 13C NMR : Confirms carbonyl carbons (e.g., Boc groups at 151.43 ppm) and aryl connectivity .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For instance, exact exchange terms in functionals improve accuracy for thermochemical properties like ionization potentials (average deviation <3 kcal/mol) . Basis sets like 6-31G* are recommended for geometry optimization.

Q. How do pH and concentration parameters influence the extraction efficiency of precious metals using guanidine derivatives?

- Methodological Answer : Adjusting pH and guanidine concentration alters metal-ligand coordination. For example:

| Guanidine Derivative | pH | Au Extraction (%) | Ag Extraction (%) | Cu Extraction (%) |

|---|---|---|---|---|

| 0.05M N,N'-bis(2-ethylhexyl)guanidine | 9.95 | 100 | 100 | 100 |

| 0.01M N,N'-bis(tridecyl)guanidine | 12.30 | 19 | 0 | 6 |

| Optimal Au extraction occurs at pH 9–11, while selectivity over Cu requires pH >12 . |

Q. What structural modifications enhance selectivity for specific metal ions (e.g., Au³⁺ vs. Cu²⁺) in solvent extraction systems?

- Methodological Answer :

- Alkyl Chain Length : Longer chains (e.g., tridecyl) improve hydrophobicity but reduce Cu selectivity at high pH .

- Electron-Withdrawing Groups : Substituents like trifluoromethylsulfonyl increase ligand rigidity, favoring Au³⁺ coordination .

- Steric Hindrance : Branched alkyl groups (e.g., 2-ethylhexyl) reduce non-target metal binding .

Q. How do discrepancies in reported melting points or spectral data arise for guanidine derivatives, and how can they be resolved?

- Methodological Answer : Variations in melting points (e.g., 105–108°C observed vs. 115°C literature) may stem from impurities or polymorphic forms. Recrystallization (e.g., CH₂Cl₂/hexane) and DSC analysis confirm purity. Cross-validation with X-ray crystallography (e.g., SHELX refinement) resolves structural ambiguities .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting extraction efficiencies for Ag⁺ using similar guanidine ligands?

- Methodological Answer : Differences in aqueous phase composition (e.g., competing anions like CN⁻) and organic phase modifiers (e.g., 10% TDA in kerosene) impact Ag⁺ complex stability. Systematic control of ionic strength and use of ICP-MS for trace analysis reduce variability .

Q. Structural-Activity Relationships

Q. How do aryl substituents influence the biological or chemical activity of guanidine derivatives?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance σ-donor capacity, improving metal-binding kinetics .

- Steric Bulk (e.g., 2-ethylphenyl) : Reduces off-target interactions in NMDA receptor binding (IC₅₀ = 36 nM vs. 2540 nM for sigma receptors) .

- Chirality : Enantiopure synthesis (e.g., using SnCl₄-mediated deprotection) ensures stereochemical fidelity in bioactive derivatives .

Properties

CAS No. |

101577-96-2 |

|---|---|

Molecular Formula |

C17H21N3 |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

1,2-bis(2-ethylphenyl)guanidine |

InChI |

InChI=1S/C17H21N3/c1-3-13-9-5-7-11-15(13)19-17(18)20-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H3,18,19,20) |

InChI Key |

AJNXCTFYCKDBPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=NC2=CC=CC=C2CC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.